molecular formula C22H19BrO4 B584542 Methyl 2,3-dibenzyl-5-bromobenzoate CAS No. 182676-91-1

Methyl 2,3-dibenzyl-5-bromobenzoate

Cat. No.: B584542
CAS No.: 182676-91-1
M. Wt: 427.3 g/mol
InChI Key: WLDVSKMISPGCPN-UHFFFAOYSA-N
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Description

Intermediate in the preparation of hydroxyalbuterol.

Scientific Research Applications

Zinc Phthalocyanine Derivative Synthesis

Methyl 2,3-dibenzyl-5-bromobenzoate derivatives are utilized in the synthesis of new zinc phthalocyanine compounds. These compounds, characterized by high singlet oxygen quantum yield, show potential in photodynamic therapy for cancer treatment. Their spectroscopic, photophysical, and photochemical properties make them suitable as photosensitizers, particularly for Type II mechanisms in photodynamic therapy, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Intermediate in Bisbibenzyl Synthesis

This compound serves as a crucial intermediate in the total synthesis of bisbibenzyls, a series of natural products noted for their wide array of biological activities. A study described the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, highlighting the optimal conditions for its production and its significance as an intermediate in the synthesis process (Hong-xiang, 2012).

Bromophenol Derivatives from Red Algae

Research on the red alga Rhodomela confervoides led to the isolation of new bromophenol derivatives, including 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide. These compounds, although found inactive against several human cancer cell lines and microorganisms, contribute to our understanding of the complex chemical structures and potential applications of marine-derived substances (Zhao et al., 2004).

Novel N-Heterocyclic Carbene Complexes

The compound is part of the synthesis of novel N-heterocyclic carbene (NHC) complexes, specifically in the creation of benzyl- or 4-cyanobenzyl-substituted bromo(carbene)silver(I) and (carbene)(chloro)gold(I) complexes. These complexes have been investigated for their cytotoxicity, offering potential insights for future pharmaceutical applications, especially in cancer therapy (Patil et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl 2,3-dibenzyl-5-bromobenzoate can be achieved through a three-step process involving esterification, bromination, and benzyl protection.", "Starting Materials": [ "Benzoic acid", "Methanol", "Benzyl alcohol", "Sulfuric acid", "Sodium bromide", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Esterification - Benzoic acid is reacted with methanol and sulfuric acid to form methyl benzoate.", "Step 2: Bromination - Methyl benzoate is reacted with sodium bromide and hydrogen peroxide in the presence of sulfuric acid to form methyl 2-bromobenzoate.", "Step 3: Benzyl Protection - Methyl 2-bromobenzoate is reacted with benzyl alcohol and sodium hydroxide to form Methyl 2,3-dibenzyl-5-bromobenzoate." ] }

CAS No.

182676-91-1

Molecular Formula

C22H19BrO4

Molecular Weight

427.3 g/mol

IUPAC Name

methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3

InChI Key

WLDVSKMISPGCPN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Synonyms

5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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